Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride
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Overview
Description
H-TRP(BOC)-OTBU HCL, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is a protected form of the amino acid tryptophan. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group on the amino group and a tert-butyl ester protecting group on the carboxyl group, which prevent unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TRP(BOC)-OTBU HCL typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected by reacting it with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. This forms the BOC-protected tryptophan.
Protection of the Carboxyl Group: The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid, forming the tert-butyl ester.
Formation of the Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of H-TRP(BOC)-OTBU HCL follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of tryptophan are reacted with BOC2O and tert-butyl alcohol under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards for purity and stability.
Chemical Reactions Analysis
Types of Reactions
H-TRP(BOC)-OTBU HCL undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC and tert-butyl ester protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free tryptophan.
Substitution Reactions: The compound can participate in substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the BOC and tert-butyl ester groups.
Hydrochloric Acid (HCl): Used to convert the compound into its hydrochloride salt form.
Major Products Formed
The major products formed from the reactions of H-TRP(BOC)-OTBU HCL include free tryptophan and its derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
H-TRP(BOC)-OTBU HCL has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biological Studies: The compound is used in studies involving tryptophan metabolism and its role in various biological processes.
Drug Development: It serves as a precursor in the synthesis of tryptophan-containing pharmaceuticals and therapeutic peptides.
Industrial Applications: The compound is used in the production of specialty chemicals and materials that require tryptophan derivatives.
Mechanism of Action
The mechanism of action of H-TRP(BOC)-OTBU HCL primarily involves its role as a protected form of tryptophan. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon deprotection, the free tryptophan can participate in various biochemical pathways, including protein synthesis and neurotransmitter production.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Trp(Boc)-OH: Another protected form of tryptophan used in peptide synthesis, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-Trp-OH: A simpler protected form of tryptophan with only the BOC group protecting the amino group.
Uniqueness
H-TRP(BOC)-OTBU HCL is unique due to the presence of both BOC and tert-butyl ester protecting groups, which provide enhanced stability and protection during peptide synthesis. This dual protection allows for more selective and efficient synthesis of complex peptides compared to compounds with only a single protecting group.
Properties
IUPAC Name |
tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-19(2,3)25-17(23)15(21)11-13-12-22(18(24)26-20(4,5)6)16-10-8-7-9-14(13)16;/h7-10,12,15H,11,21H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHLJIUNJBOEDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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